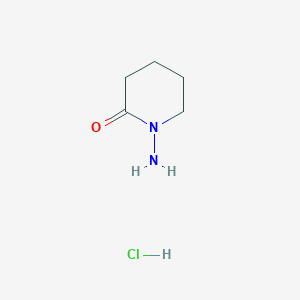

1-Aminopiperidin-2-on-Hydrochlorid

Übersicht

Beschreibung

1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, including 1-Aminopiperidin-2-one hydrochloride, serve as precursors to the piperidine ring . They are synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular weight of 1-Aminopiperidin-2-one hydrochloride is 150.61 g/mol . The InChI code is MDCDHGVIPGMQNR-UHFFFAOYSA-N . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton mimic the naturally occurring alkaloids and steroids .Physical And Chemical Properties Analysis

1-Aminopiperidin-2-one hydrochloride is a compound with the molecular formula C5H11ClN2O . It has a molecular weight of 150.61 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

1-Aminopiperidin-2-on-Hydrochlorid: ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden finden Sie einige der einzigartigen Anwendungen in verschiedenen Bereichen:

Pharmazeutika

Diese Verbindung kann bei der Synthese verschiedener Pharmazeutika verwendet werden. Piperidin-Derivate, einschließlich this compound, sind wichtige Bausteine in der medizinischen Chemie, da sie in vielen bioaktiven Verbindungen und Medikamenten vorkommen .

Organische Synthese

Es dient als Zwischenprodukt in organischen Syntheseprozessen. Seine Reaktivität kann genutzt werden, um komplexere Moleküle für die weitere Forschung oder Anwendung zu erzeugen .

Materialwissenschaften

In der Materialwissenschaft könnte es bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden, z. B. erhöhter Haltbarkeit oder Leitfähigkeit .

Chemische Analytik

Diese Verbindung kann auch als Standard oder Reagenz in chemischen Analysemethoden wie NMR, HPLC, LC-MS und UPLC verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren .

Biologische Studien

In biologischen Studien könnte es verwendet werden, um die Rolle ähnlicher Strukturen in biologischen Systemen zu verstehen oder als Vorläufer für Verbindungen, die mit biologischen Zielstrukturen interagieren .

Katalyse

Es könnte als Ligand oder Katalysatorkomponente in katalytischen Reaktionen wirken und Reaktionsgeschwindigkeiten oder Selektivität beeinflussen .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . This suggests a broad range of potential targets, depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects . The exact interaction would depend on the specific target and the context in which the compound is used.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions . The exact pathways affected would depend on the specific target and the context in which the compound is used.

Pharmacokinetics

The compound is very soluble, which may influence its distribution within the body .

Result of Action

Given the broad range of potential targets and the known properties of piperidine derivatives, it is likely that the compound could have a variety of effects depending on the specific context .

Biochemische Analyse

Biochemical Properties

1-Aminopiperidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, 1-Aminopiperidin-2-one hydrochloride can form hydrogen bonds with biomolecules, influencing their stability and activity .

Cellular Effects

The effects of 1-Aminopiperidin-2-one hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. It can also affect the expression of specific genes, thereby influencing the production of proteins involved in critical cellular functions. Furthermore, 1-Aminopiperidin-2-one hydrochloride can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-Aminopiperidin-2-one hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the biomolecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

The effects of 1-Aminopiperidin-2-one hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. In in vivo studies, the long-term effects of 1-Aminopiperidin-2-one hydrochloride on cellular function have been studied, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-Aminopiperidin-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in adverse effects .

Metabolic Pathways

1-Aminopiperidin-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound can inhibit enzymes involved in the breakdown of specific metabolites, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the synthesis of essential biomolecules, thereby influencing metabolic flux .

Transport and Distribution

The transport and distribution of 1-Aminopiperidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. The distribution of 1-Aminopiperidin-2-one hydrochloride within tissues can also influence its overall activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 1-Aminopiperidin-2-one hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect metabolic processes. The subcellular localization of 1-Aminopiperidin-2-one hydrochloride determines its specific effects on cellular function .

Eigenschaften

IUPAC Name |

1-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOLAFFWSGITBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735876 | |

| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31967-08-5 | |

| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

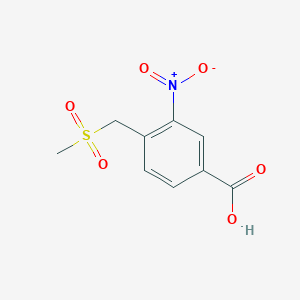

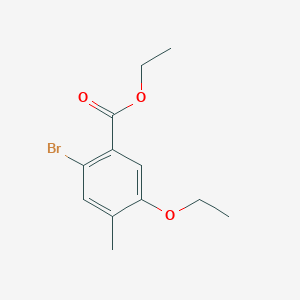

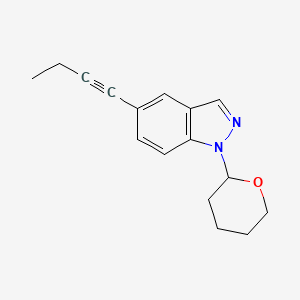

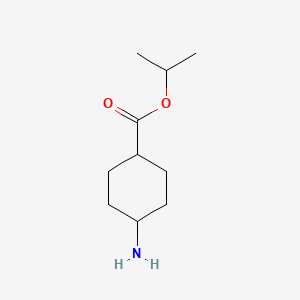

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)

![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)

![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)

![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)